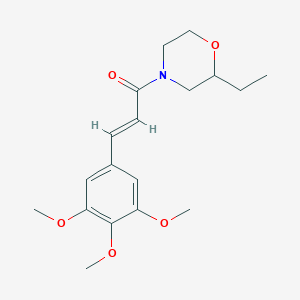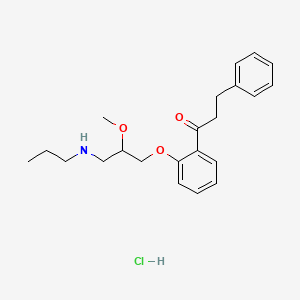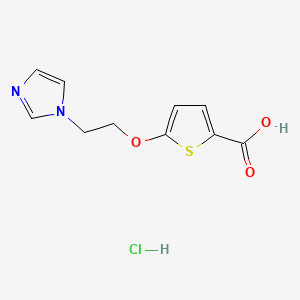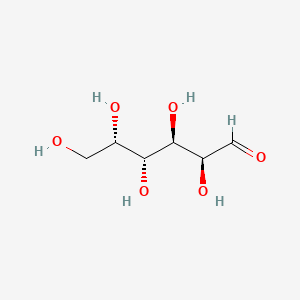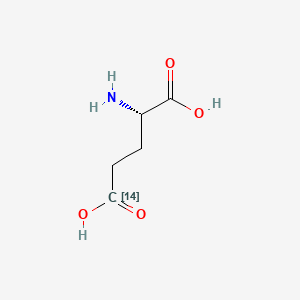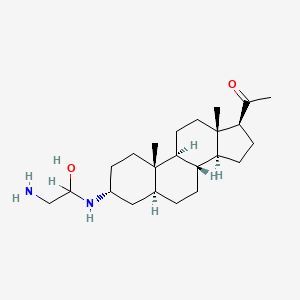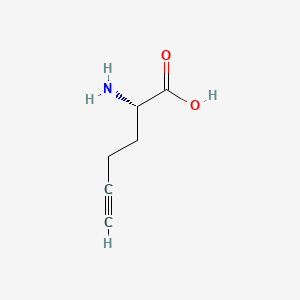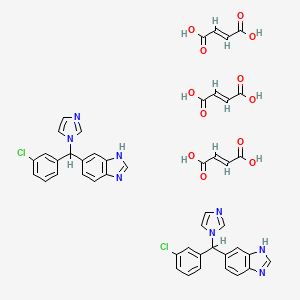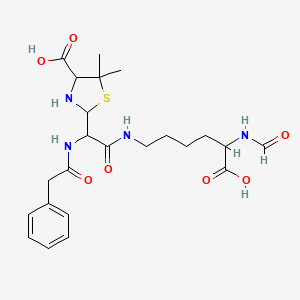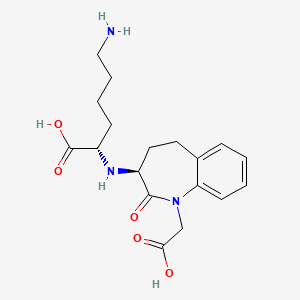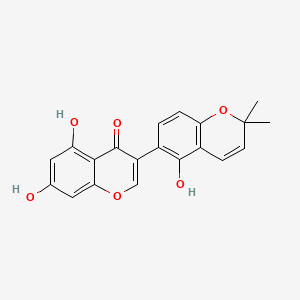
Licoisoflavone B
Overview
Description
. Isoflavones are a class of flavonoids that possess a wide range of biological activities. Licoisoflavone B has been studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities .
Mechanism of Action
Target of Action
Licoisoflavone B, an isoflavone compound found in licorice, primarily targets lipid peroxidation processes in the body . Lipid peroxidation refers to the oxidative degradation of lipids, a process that can result in cell damage. By inhibiting this process, this compound plays a protective role against oxidative stress .
Mode of Action
The compound interacts with its targets by inhibiting the process of lipid peroxidation. It achieves this through a mechanism that involves the reduction of reactive oxygen species (ROS), which are key players in the process of lipid peroxidation
Biochemical Pathways
This compound is part of the flavonoid metabolic pathway and the terpenoid biosynthetic pathway . These pathways are crucial for the biosynthesis of flavonoids in licorice. Flavonoids, including this compound, have various pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Pharmacokinetics
It has been found to moderately inhibit cyp2b6, a member of the cytochrome p450 family of enzymes, through a combination of irreversible and reversible mechanisms . This suggests that this compound could potentially interact with other drugs metabolized by the same enzyme, affecting their bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of lipid peroxidation, which can protect cells from oxidative damage . This antioxidant activity contributes to the various pharmacological effects of licorice, including its anti-inflammatory and antimicrobial properties.
Biochemical Analysis
Biochemical Properties
Licoisoflavone B interacts with various biomolecules in biochemical reactions. It is known to inhibit lipid peroxidation, a process that can lead to cell damage This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in lipid metabolism
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the inflammatory response and oxidative stress in periodontal ligament cells, suggesting a potential role in influencing cell function and cellular metabolism
Molecular Mechanism
It is known to inhibit lipid peroxidation, suggesting it may interact with biomolecules involved in this process
Temporal Effects in Laboratory Settings
One study has shown that this compound can inhibit lipid peroxidation , but the changes in this effect over time have not been reported.
Metabolic Pathways
Given its known ability to inhibit lipid peroxidation, it may be involved in lipid metabolism pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Licoisoflavone B can be synthesized through various methods. One common approach involves the use of plant tissue culture techniques. Callus cultures of Glycyrrhiza glabra are established and treated with cinnamic acid to enhance the production of this compound . The callus cultures are grown on Murashige and Skoog’s medium supplemented with specific concentrations of plant growth regulators such as naphthaleneacetic acid and benzylaminopurine . The flavonoids are then extracted using solvent extraction methods and identified through gas chromatography-mass spectrometry .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the roots of Glycyrrhiza glabra. The roots are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Licoisoflavone B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Acetylated and benzoylated derivatives.
Scientific Research Applications
Licoisoflavone B has a wide range of scientific research applications:
Comparison with Similar Compounds
Licoisoflavone B is unique among isoflavones due to its specific structural features and biological activities. Similar compounds include:
Licochalcone A: Another flavonoid found in licorice with potent anti-inflammatory and antimicrobial properties.
Licochalcone B: Known for its antioxidant and anti-cancer activities.
Glabrone: A flavonoid with similar antimicrobial properties.
This compound stands out due to its strong inhibitory effects on lipid peroxidation and its ability to disrupt bacterial cell membranes without inducing drug resistance .
Properties
IUPAC Name |
5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-9,21-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPADOTOCPASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216257 | |
| Record name | Licoisoflavone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66056-30-2 | |
| Record name | Licoisoflavone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licoisoflavone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOISOFLAVONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR156FQ2XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


